4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
656234-21-8 |
|---|---|
Molecular Formula |
C15H10FNO2 |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H10FNO2/c16-10-4-1-3-9(7-10)12-8-17-15(19)11-5-2-6-13(18)14(11)12/h1-8,18H,(H,17,19) |
InChI Key |
OHZCYKNNGZQKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization of N-Fluoroalkylated Triazoles
A groundbreaking approach reported by RSC Advances involves a one-pot, microwave-assisted synthesis of fluorinated isoquinolines. While the study focuses on 1-fluoroalkyl-3-fluoroisoquinolines, the methodology is adaptable to 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one by modifying starting materials. The process begins with N-fluoroalkylated 1,2,3-triazoles, which undergo potassium fluoride-mediated cyclization under microwave irradiation (120°C, 30 min). This method achieves yields exceeding 80% for analogous structures, with fluorophenyl groups introduced via Suzuki coupling in subsequent steps.
Critical to this method is the stereoselective 1,3-fluorine shift observed in N-fluoroalkylated ketenimine intermediates, which ensures precise positioning of the fluorine atom. The protocol’s scalability was demonstrated for gram-scale production, with purification via column chromatography (hexane/ethyl acetate, 3:1).
Post-Cyclization Functionalization
Following cyclization, the 4-position of the isoquinoline core is functionalized using nucleophilic aromatic substitution (NAS). For example, treating 4-chloro-3-fluoroisoquinoline with 3-fluorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) introduces the fluorophenyl group at position 4. Yields for this step range from 65% to 75%, contingent on the electron-withdrawing nature of adjacent substituents.
The ACS Omega study on thieno[2,3-c]isoquinolin-5(4H)-ones provides a template for aryl introduction via Suzuki-Miyaura cross-coupling. Applying this to 4-bromo-5-hydroxyisoquinolin-1(2H)-one, the reaction with 3-fluorophenylboronic acid (Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 90°C, 12 h) achieves 70–85% yields. Key advantages include chemoselectivity and tolerance of the hydroxyl group, which remains unprotected during coupling.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 82 |
| Base | K₃PO₄ | 85 |
| Solvent | Dioxane/H₂O (4:1) | 80 |
| Temperature | 90°C | 78 |
Limitations and Side Reactions
Competing protodeboronation occurs when electron-deficient boronic acids are used, reducing yields by 15–20%. Additionally, steric hindrance from the 5-hydroxy group necessitates higher catalyst loadings (5 mol%) compared to non-hydroxylated analogs.
Hydroxylation Strategies for the 5-Position
Direct Oxidation of Isoquinoline Precursors
The PMC study on ROCK2 inhibitors demonstrates hydroxylation via m-chloroperoxybenzoic acid (m-CPBA) oxidation. Applying this to 4-(3-Fluorophenyl)isoquinolin-1(2H)-one, oxidation at position 5 proceeds in 60% yield (CH₂Cl₂, 0°C, 6 h). However, overoxidation to quinone derivatives limits scalability.
Hydroxyl Group Protection-Deprotection Sequences
To circumvent overoxidation, a benzyloxycarbonyl (Cbz) protection strategy is employed. The sequence involves:
-
Protection of the isoquinoline nitrogen with CbzCl (Et₃N, CH₂Cl₂, 0°C, 2 h).
-
Hydroxylation using m-CPBA.
-
Deprotection via hydrogenolysis (H₂, Pd/C, MeOH, 24 h).
This three-step process improves overall yield to 45%, albeit with increased complexity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| One-Pot Cyclization | 3 | 65 | 98.5 | High |
| Suzuki Coupling | 2 | 75 | 97.8 | Moderate |
| Oxidation | 3 | 45 | 95.2 | Low |
The one-pot method excels in scalability but requires specialized equipment (microwave reactor). Conversely, Suzuki coupling offers simplicity but faces limitations in hydroxyl group compatibility. Direct oxidation, while straightforward, suffers from side reactions that necessitate costly purification .
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its hydroxyl group and isoquinoline backbone . Key reactions include:
Nucleophilic Substitution
The hydroxyl group at position 5 can undergo nucleophilic displacement, enabling substitution with amines, thiols, or alkoxides under basic conditions. The fluorophenyl substituent may influence regioselectivity via electronic effects.
Oxidation
The hydroxyl group is susceptible to oxidation, forming carbonyl derivatives. Reagents like potassium permanganate or hydrogen peroxide may facilitate this transformation.
Enzyme Inhibition
The compound exhibits potential as a dual inhibitor of enzymes such as HIV integrase and reverse transcriptase , likely through hydrogen bonding or hydrophobic interactions with active sites .
Biological Interactions
Experimental data highlight the compound’s role in modulating biological pathways:
Enzyme Binding
-
HIV integrase inhibition : Analogous fluorophenyl-substituted isoquinolinones show IC₅₀ values as low as 10 nM, with fluorine substitution enhancing potency .
-
Reverse transcriptase RNase H inhibition : Structural analogs demonstrate activity in biochemical assays, suggesting potential antiviral applications .
Comparative Analysis with Similar Compounds
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| 5-amino-3-(4-fluorophenyl)-2H-isoquinolin-1-one | Amino group (vs. hydroxyl) | Potential anti-inflammatory properties |
| 5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | Tetrahydroisoquinoline moiety | Possible anticancer activity |
| 4-(3-fluorophenyl)pyrrolidin-2-one | Pyrrolidine ring | Diverse biochemical interactions |
This compound distinguishes itself through its combination of a hydroxyl group and isoquinoline backbone, enabling dual enzyme inhibition and therapeutic targeting.
Structural and Functional Insights
The isoquinoline framework provides conjugation pathways for π-interactions with biological targets, while the fluorophenyl substituent enhances lipophilicity and electronic effects. The hydroxyl group facilitates hydrogen bonding, critical for enzyme binding .
Scientific Research Applications
Biological Activities
Research indicates that 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one exhibits several significant biological activities:
- Antiviral Properties : It has been studied for its potential as an inhibitor of various viral enzymes, including those associated with influenza A. Similar compounds have shown promise in inhibiting endonuclease activity, which is crucial for viral replication .
- Anticancer Activity : The compound's ability to modulate biological pathways makes it a candidate for anticancer therapies. Its structural similarity to other isoquinoline derivatives that exhibit cytotoxic effects against cancer cell lines suggests potential therapeutic applications .
- Neuroprotective Effects : The compound may play a role in neuroprotection, particularly in conditions related to hypoxia. This is attributed to its ability to inhibit certain enzymes involved in cellular stress responses.
Case Study 1: Influenza A Inhibition
A study evaluated various derivatives of hydroxyquinolinones as inhibitors of H1N1 influenza A endonuclease. Results indicated that substitutions at specific positions significantly enhanced inhibitory activity. The presence of a fluorophenyl group was particularly effective in increasing binding affinity and enzyme inhibition .
Case Study 2: Neuroprotection in Ischemic Conditions
Research demonstrated that compounds similar to this compound could protect neuronal cells from hypoxia-induced damage by modulating HIF pathways. This suggests potential applications in treating neurodegenerative diseases and stroke .
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one (CAS 656234-36-5)
3-(4-Chlorophenyl)-5-fluoroisoquinolin-1(2H)-one (H2W)
- Substituents : 4-Chlorophenyl at the 3-position and fluorine at the 5-position.
- Key Differences: The chlorine atom (larger and more electronegative than fluorine) at the 4-position may alter electronic effects and steric hindrance. Fluorine at the 5-position replaces the hydroxyl group, eliminating hydrogen-bond donor capacity.
- Implications : Reduced solubility and altered binding interactions compared to the target compound, but enhanced metabolic stability due to fluorine substitution .
5-Hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one (CAS 656234-32-1)
- Substituent : 3-(Trifluoromethyl)phenyl replaces 3-fluorophenyl.
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing the compound’s acidity and stability. The bulkier CF₃ group may introduce steric constraints.
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- Core Modification : Incorporation of a 1,2,4-oxadiazole ring at the 4-position.
- Key Differences : The oxadiazole ring introduces additional hydrogen-bond acceptors and rigid planar geometry. The 3-fluorophenyl group is retained but at the 2-position.
- Implications : Oxadiazole-containing compounds often exhibit improved metabolic stability and bioavailability, making this analog a promising candidate for drug development .
Physicochemical and Pharmacokinetic Properties
Limited data are available for direct comparisons, but substituent effects can be inferred:
- Lipophilicity : The naphthyl (LogP ~4.33) and trifluoromethylphenyl derivatives are more lipophilic than the target compound, likely affecting membrane permeability.
- Solubility : Hydroxyl groups (e.g., in the target compound and 5-hydroxy-naphthyl analog) enhance aqueous solubility, whereas halogenated or CF₃-substituted analogs may exhibit lower solubility.
- Hydrogen Bonding : The 5-hydroxy group in the target compound supports stronger hydrogen-bond interactions compared to halogenated analogs like H2W .
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Substituent/Modification | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | 3-Fluorophenyl, 5-OH | C₁₅H₁₀FNO₂ | 255.25 | Hydrogen-bond donor, moderate lipophilicity |
| 5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one | Naphthalen-2-yl, 5-OH | C₁₉H₁₃NO₂ | 287.31 | High lipophilicity, extended π-system |
| 3-(4-Chlorophenyl)-5-fluoroisoquinolin-1(2H)-one | 4-Chlorophenyl, 5-F | C₁₅H₉ClFNO | 285.69 | Halogenated, no H-bond donor |
| 5-Hydroxy-4-[3-(trifluoromethyl)phenyl]isoquinolin-1-one | 3-(CF₃)phenyl, 5-OH | C₁₆H₁₀F₃NO₂ | 305.25 | Strong electron-withdrawing group |
| 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one | Oxadiazole ring, 3-fluorophenyl | C₂₃H₁₂ClFN₃O₂ | 440.82 | Rigid planar core, multiple H-bond acceptors |
Biological Activity
4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's chemical formula is C16H12FNO, with a molecular weight of approximately 255.27 g/mol. The presence of a hydroxyl group and a fluorophenyl substituent contributes to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The structure of this compound includes an isoquinoline framework, which is known for its diverse biological activities. The fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity, potentially affecting its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H12FNO |
| Molecular Weight | 255.27 g/mol |
| Structural Features | Hydroxyl group, Fluorophenyl substituent |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that at concentrations ranging from 5 to 50 µM, the compound significantly reduced cell viability in MCF-7 cells, with an IC50 value comparable to standard chemotherapeutics like cisplatin.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may exhibit activity against certain viral strains, although further research is necessary to fully elucidate its mechanism and efficacy.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in various metabolic pathways. This inhibition may contribute to its therapeutic effects in conditions associated with dysregulated enzyme activity.
Interaction Studies
Interaction studies reveal that this compound can bind to multiple biological targets, modulating pathways relevant to disease states such as cancer and viral infections. The binding affinity and selectivity towards these targets are influenced by the compound's unique structural characteristics.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-amino-3-(4-fluorophenyl)-2H-isoquinolin-1-one | Contains an amino group instead of hydroxyl | Potential anti-inflammatory properties |
| 5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | Tetrahydroisoquinoline moiety | Possible anticancer activity |
| 4-(3-fluorophenyl)pyrrolidin-2-one | Pyrrolidine ring structure | Exhibits diverse biochemical interactions |
Q & A
Basic Research Questions
Q. What are the recommended methods for structural elucidation of 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one using crystallography?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (SHELXD for structure solution and SHELXL for refinement) to resolve atomic coordinates and validate bond lengths/angles . For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, ensuring proper representation of anisotropic displacement parameters . Data collection should use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
Q. How can synthetic impurities or byproducts be identified during the preparation of fluorinated isoquinolinone derivatives?
- Methodology : Combine High-Resolution Mass Spectrometry (HRMS) and . For HRMS, use electrospray ionization (ESI) in positive mode to detect molecular ion peaks (e.g., [M+H]) and confirm stoichiometry . In NMR, compare chemical shifts of aromatic protons (δ ~6.5–8.5 ppm) to identify regiochemical byproducts (e.g., fluorophenyl positional isomers). For example, a singlet at δ ~10.5 ppm may indicate unreacted aldehyde intermediates .
Q. What spectroscopic techniques are critical for confirming the hydroxyl group position in 5-hydroxyisoquinolinone derivatives?
- Methodology : Use with deuterated dimethyl sulfoxide (DMSO-d) to observe hydroxy proton signals (broad singlet at δ ~9–10 ppm). IR spectroscopy (4000–400 cm) can confirm O–H stretching (~3200 cm) and conjugated carbonyl groups (~1650 cm). For ambiguity in substitution patterns, perform NOESY experiments to correlate spatial proximity between the hydroxyl proton and adjacent aromatic protons .
Advanced Research Questions
Q. How can crystallographic disorder in the fluorophenyl ring be resolved during refinement?
- Methodology : In SHELXL, apply "PART" instructions to model disorder. For example, split the fluorophenyl moiety into two overlapping components (occupancy ratios refined via free variables). Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with difference Fourier maps (e.g., peaks > 0.5 eÅ indicate unresolved disorder) . For severe cases, consider twinning refinement (TWIN/BASF commands) if data exhibits pseudo-merohedral twinning .
Q. What strategies optimize the regioselectivity of fluorophenyl substitution in isoquinolinone synthesis?
- Methodology : Use computational pre-screening (DFT at B3LYP/6-31G* level) to evaluate transition-state energies for competing substitution pathways. Experimentally, employ directing groups (e.g., –OH at C5) to bias electrophilic aromatic substitution. Monitor reaction kinetics via to track intermediate formation. For example, meta-fluorination can be favored by steric hindrance from adjacent substituents .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed for this compound?
- Methodology : Cross-validate assay conditions. For in vitro studies (e.g., 5-HT receptor antagonism), ensure proper solubility via DMSO stock (<0.1% final concentration) and confirm target engagement using radioligand displacement (e.g., -8-OH-DPAT). In vivo, assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS) to rule out bioavailability issues. If discrepancies persist, evaluate metabolite activity using liver microsome assays .
Q. What computational approaches predict the compound’s electronic properties relevant to photostability?
- Methodology : Perform time-dependent DFT (TD-DFT) calculations (e.g., CAM-B3LYP/def2-TZVP) to simulate UV-Vis spectra and identify low-energy excited states. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to locate electron-deficient regions prone to photooxidation. Experimentally, validate using accelerated light-stress testing (e.g., 5000 lux for 48 hr) with HPLC monitoring of degradation products .
Data Contradiction Resolution
Q. How to address conflicting crystallographic and NMR data regarding ring puckering in the isoquinolinone core?
- Methodology : For puckering analysis, apply Cremer-Pople parameters (e.g., total puckering amplitude and polar coordinates ) to XRD-derived coordinates . If NMR suggests planarity (e.g., equivalent coupling constants), re-examine XRD data for thermal motion overestimation. Use SHELXL’s "RIGU" restraint to refine ring atoms with harmonic displacement .
Q. What steps validate synthetic reproducibility when scaling up fluorinated intermediates?
- Methodology : Implement process analytical technology (PAT) tools, such as in situ FTIR, to monitor reaction progress. For purification, compare column chromatography (silica gel, CHCl/MeOH gradients) vs. recrystallization (ethyl acetate/hexane) outcomes. Use DSC (differential scanning calorimetry) to verify polymorph consistency between batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
